9,10-Anthracenedione, 1-(cyclohexylamino)-
Description
Contextualization within Anthraquinone (B42736) Chemistry and Derivatives
Understanding 9,10-Anthracenedione, 1-(cyclohexylamino)- necessitates an appreciation of its parent structure, anthraquinone. This core molecule is a foundational component in a vast range of chemical applications.
The anthraquinone scaffold is a privileged structure in chemical science due to its rigid, planar geometry and its rich electronic properties. frontiersin.orgresearchgate.net This framework is a key building block in the synthesis of a wide array of compounds, from natural products to advanced functional materials. nih.govrsc.org
Historically, the primary application of anthraquinones has been in the dye industry, where their extended conjugated π-system is responsible for vibrant colors. nih.govquora.com Beyond dyes, the anthraquinone core is integral to the development of materials for organic electronics, including applications in photovoltaics and as electrochemical materials for energy storage in batteries. rsc.orgrsc.org The redox-active nature of the quinone unit allows these molecules to reversibly accept and donate electrons, a property crucial for such applications. rsc.orgresearchgate.net In medicinal chemistry, the anthraquinone scaffold is found in numerous therapeutic agents, particularly anticancer drugs, where its planar structure allows it to intercalate with DNA. researchgate.netrsc.orgontosight.ai
The chemical and physical properties of an anthraquinone derivative are profoundly influenced by the substituents attached to its core. The nature, position, and number of these substituents modulate the electronic structure of the molecule, thereby altering its reactivity, color, and redox potential. icm.edu.pl
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH₂) or hydroxyl (-OH) groups, increase the electron density of the aromatic system. This destabilizes the Highest Occupied Molecular Orbital (HOMO), which can shift the molecule's absorption spectrum to longer wavelengths (a bathochromic shift), often resulting in a deeper color. aip.org Conversely, EWGs pull electron density away from the ring system.
The cyclohexylamino group in 9,10-Anthracenedione, 1-(cyclohexylamino)- functions as an electron-donating group. The presence of such a group at the 1-position has been shown to significantly impact the molecule's electronic properties. aip.org These electronic perturbations also affect the molecule's reactivity. For instance, the electron density of the dienophile in Diels-Alder reactions can be tuned by substituents to control the reaction rate. nih.govresearchgate.net Similarly, the reduction potentials of anthraquinones are systematically shifted by the electronic nature of their substituents, a key consideration in their design for electrochemical applications. nih.gov
Historical Trajectory of Academic Research on Substituted Anthraquinones
The study of anthraquinones has a rich history, originating with their extraction from natural sources like plants and insects for use as dyes and pigments for centuries. rsc.orgnih.gov The scientific investigation into these compounds intensified in the 19th century, leading to the correct elucidation of the diketone structure of anthraquinone by Carl Gräbe and Carl Liebermann, and later refined by Fittig in 1873. rsc.org
The early 20th century saw the rise of synthetic anthraquinone dyes, which offered superior stability and a wider color palette compared to their natural counterparts. This industrial demand fueled fundamental academic research into the synthesis of diversely substituted anthraquinones and the relationship between their structure and color. youtube.com In parallel, the medicinal properties of natural anthraquinones, such as their use as laxatives, spurred investigations into their biological activities, laying the groundwork for the later development of anthracycline anticancer drugs. rsc.orgyoutube.com
Current Research Frontiers and Significance of 9,10-Anthracenedione, 1-(cyclohexylamino)-
While 9,10-Anthracenedione, 1-(cyclohexylamino)- is established commercially as a dye (C.I. Solvent Red 168), the broader class of 1-amino-substituted anthraquinones to which it belongs is at the forefront of modern chemical research. nih.gov Current investigations are exploring the potential of these scaffolds in high-technology and biomedical applications, moving far beyond their traditional use as colorants.
A significant area of research is in medicinal chemistry. Scientists are designing and synthesizing novel substituted anthraquinones as specific inhibitors of biological targets. For example, anthraquinone derivatives are being developed as potential inhibitors of enzymes like DNA methyltransferase 1 (DNMT1) and ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in cancer and inflammatory diseases, respectively. nih.govfrontiersin.org The scaffold is also being used to create new compounds with cytotoxic, antibacterial, and antioxidant properties. nih.gov Furthermore, researchers are creating sophisticated metal complexes, such as ruthenium-anthraquinone conjugates, for targeted cancer therapy. mdpi.com
The significance of 9,10-Anthracenedione, 1-(cyclohexylamino)- lies in its representation of a fundamental structural motif. The principles learned from studying its properties and synthesis are applicable to the design of new, more complex functional molecules for these emerging applications. The cyclohexylamino substituent itself is of interest, as evidenced by research into related compounds like 1,5-bis(cyclohexylamino)anthracenedione. nih.gov Therefore, while this specific compound has a defined industrial role, it is also a valuable reference point in the ongoing scientific endeavor to harness the full potential of the anthraquinone scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohexylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-14-9-4-5-10-15(14)20(23)18-16(19)11-6-12-17(18)21-13-7-2-1-3-8-13/h4-6,9-13,21H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQIGAJDKXZJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061484 | |
| Record name | 9,10-Anthracenedione, 1-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-48-6 | |
| Record name | 1-(Cyclohexylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9,10-Anthracenedione, 1-(cyclohexylamino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096486 | |
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| Record name | 9,10-Anthracenedione, 1-(cyclohexylamino)- | |
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| Record name | 9,10-Anthracenedione, 1-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
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| Record name | 1-(cyclohexylaminoanthraquinone) | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis of 9,10-Anthracenedione, 1-(cyclohexylamino)-
Direct synthesis routes involve the introduction of the cyclohexylamino group onto a pre-existing 9,10-anthracenedione skeleton. This is typically accomplished through nucleophilic aromatic substitution reactions where a suitable leaving group at the 1-position is displaced by cyclohexylamine (B46788).
Nucleophilic amination is the most common strategy for the direct synthesis of 1-(cyclohexylamino)-9,10-anthracenedione. The electron-withdrawing nature of the two carbonyl groups facilitates nucleophilic attack on the aromatic rings, particularly at the alpha-positions (1, 4, 5, and 8). The reaction involves a precursor molecule where a good leaving group is already present at the target 1-position.
The reaction between an anthraquinone (B42736) precursor and cyclohexylamine can be performed under thermal conditions or accelerated using various catalytic systems.
Uncatalyzed Thermal Amination: A straightforward method involves the reaction of 1-nitro-9,10-anthracenedione with an excess of cyclohexylamine. The reaction is typically conducted at high temperatures, often under reflux conditions in a high-boiling solvent such as o-dichlorobenzene. mdpi.com In this process, the nitro group (–NO₂) at the 1-position serves as the leaving group, which is displaced by the nucleophilic cyclohexylamine. High temperatures are necessary to overcome the activation energy for the substitution on the aromatic core. mdpi.commdpi.com
Catalytic Approaches: To improve reaction efficiency, reduce harsh conditions, and increase yields, several catalytic systems have been developed.
Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classic and highly effective method for forming aryl-amine bonds. nih.gov This reaction typically involves the coupling of a 1-haloanthraquinone, such as 1-bromo- or 1-chloro-9,10-anthracenedione, with cyclohexylamine. The reaction is catalyzed by copper, either as elemental copper powder or, more commonly in modern synthesis, a copper(I) salt like CuI. nih.gov The process often requires a base to neutralize the hydrogen halide formed during the reaction and is conducted in a polar, high-boiling solvent. Recent advancements have introduced microwave-assisted protocols, which can dramatically reduce reaction times from hours to minutes. acs.orggoogle.com
Hypervalent Iodine Catalysis (PhI(OAc)₂): Phenyliodine(III) diacetate (PhI(OAc)₂, or PIDA) has been identified as an effective catalyst for the amination of anthraquinone derivatives. mdpi.comresearchgate.net Although specific studies detailing its use with cyclohexylamine are less common than for primary alkylamines like butylamine, the mechanism is applicable. mdpi.comnih.gov PhI(OAc)₂ is believed to activate the substrate or the amine, facilitating the nucleophilic substitution. These reactions can often proceed under milder conditions compared to uncatalyzed thermal methods. researchgate.net The amine itself can serve as the solvent when used in large excess. mdpi.com
Table 1: Comparison of Catalytic Systems for Nucleophilic Amination
| Catalytic System | Precursor Example | Typical Catalyst | Base | Solvent | Conditions |
| Uncatalyzed | 1-Nitroanthraquinone (B1630840) | None | None | o-Dichlorobenzene | Reflux |
| Ullmann Condensation | 1-Bromoanthraquinone | Cu(0) or Cu(I) salts | K₂CO₃, Cs₂CO₃ | DMF, NMP | 150-210 °C or Microwave |
| PIDA Catalysis | 1-Hydroxyanthraquinone | PhI(OAc)₂ | None | Cyclohexylamine | Room Temp. to Mild Heat |
The synthesis of 9,10-Anthracenedione, 1-(cyclohexylamino)- exhibits high regioselectivity, with the formation of the 1-isomer being overwhelmingly favored over the 2-isomer. This selectivity is not a feature of the amination reaction itself, but rather a direct consequence of the precursor used. mdpi.com
Syntheses almost exclusively start with a 9,10-anthracenedione derivative that is already substituted at the 1-position with a suitable leaving group (e.g., –NO₂, –Br, –Cl, –SO₃H, or –OTs). mdpi.comgoogle.comgoogle.com The nucleophilic aromatic substitution (SₙAr) mechanism proceeds via the displacement of this specific group. Therefore, the cyclohexylamino moiety is installed precisely where the leaving group was located, preventing the formation of positional isomers.
The availability of 1-substituted precursors is rooted in the inherent reactivity of the anthraquinone core towards electrophilic substitution. Reactions such as nitration and sulfonation preferentially occur at the alpha-positions (1, 4, 5, 8), making precursors like 1-nitroanthraquinone and anthraquinone-1-sulfonic acid the primary products and readily available starting materials for subsequent amination. google.comgoogle.com
Besides the direct displacement of nitro or halo groups, other leaving groups can be employed, and multi-step routes that build the anthraquinone core before amination also represent a valid strategy.
The tosylate group (p-toluenesulfonate, –OTs) is an excellent leaving group in nucleophilic aromatic substitution reactions due to its ability to stabilize a negative charge through resonance. (Tosyloxy)anthraquinones are therefore highly effective precursors for the synthesis of aminoanthraquinones. acs.org The synthesis involves the initial preparation of 1-hydroxy-9,10-anthracenedione, which is then converted to 1-(tosyloxy)-9,10-anthracenedione by reaction with tosyl chloride in the presence of a base like pyridine.
The resulting 1-(tosyloxy)anthraquinone is a highly reactive electrophile that readily undergoes nucleophilic substitution with cyclohexylamine, often under significantly milder conditions than those required for halo- or nitro-anthraquinones. This method provides a versatile and high-yield pathway to the target compound. acs.org
This strategy involves constructing the core tricyclic anthraquinone system from simpler aromatic precursors, followed by amination. A key step in this approach is an intramolecular cyclization that proceeds via dehydration.
A representative synthesis begins with a Friedel-Crafts acylation between a substituted benzoic acid and an appropriate arene like xylene. google.comgoogle.com The resulting benzophenone (B1666685) derivative undergoes oxidation of its alkyl groups to carboxylic acids. The crucial step is the subsequent ring closure of the 2-benzoylbenzoic acid derivative, which is achieved by treatment with a strong dehydrating agent, typically concentrated sulfuric acid or oleum. This acid-catalyzed intramolecular acylation (a dehydration reaction) forms the central ring of the anthraquinone system. google.comgoogle.com
This process is designed to install a leaving group (e.g., a chlorine atom) at the 1-position. The resulting 1-chloroanthraquinone-carboxylic acid can then be aminated with cyclohexylamine, followed by a final decarboxylation step to yield 9,10-Anthracenedione, 1-(cyclohexylamino)-. google.com This multi-step approach, while longer, offers flexibility in introducing various substituents from basic starting materials. The term "coupling approaches" can also broadly encompass the Ullmann condensation described earlier, which couples an amine and a halo-anthraquinone. nih.gov
Table 2: Summary of Synthetic Precursors and Routes
| Route | Precursor | Key Reaction Type | Advantage |
| Direct Amination | 1-Nitroanthraquinone | Nucleophilic Substitution | Direct, fewer steps |
| Ullmann Coupling | 1-Bromoanthraquinone | Copper-Catalyzed Coupling | High efficiency, broad scope |
| Tosyloxy Derivative | 1-(Tosyloxy)anthraquinone | Nucleophilic Substitution | Mild conditions, excellent leaving group |
| Dehydration/Cyclization | Substituted Benzoic Acid + Xylene | Friedel-Crafts/Dehydration | Builds core from simple precursors |
Alternative Synthetic Routes from Precursors
Derivatization Strategies and Analog Synthesis
The synthesis of analogs based on 9,10-Anthracenedione, 1-(cyclohexylamino)- can be broadly categorized by modifications to the core anthracene (B1667546) chromophore or functionalization of the peripheral cyclohexylamino group. These strategies allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties.
Modification of the Anthracene Chromophore
The tricyclic anthraquinone system is a versatile platform for a variety of chemical modifications, including redox transformations, the formation of new carbon-carbon bonds, and nucleophilic substitution reactions at various positions on the aromatic rings.
The quinone moiety of 9,10-Anthracenedione, 1-(cyclohexylamino)- is redox-active. The two carbonyl groups can undergo reversible two-electron reduction to form the corresponding 9,10-dihydroxyanthracene derivative, also known as a hydroquinone (B1673460). numberanalytics.com This transformation dramatically alters the electronic structure of the molecule, converting the cross-conjugated quinone system into a fully aromatic anthracene system.
The reduction can be achieved using various chemical reagents or electrochemical methods. researchgate.net In acidic conditions, the reaction proceeds through the transfer of protons and electrons to the carbonyl oxygens. researchgate.net The resulting hydroquinone is typically unstable in the presence of oxidants and can be readily oxidized back to the parent quinone, for instance, by exposure to air. numberanalytics.com This reversible redox behavior is a hallmark of quinone chemistry. numberanalytics.com
Alternatively, partial reduction can lead to the formation of anthrone (B1665570) derivatives, though this is less common for amino-substituted anthraquinones. libretexts.org The oxidation of a corresponding 1-(cyclohexylamino)anthracene derivative would serve as a direct route to the target quinone.
Table 1: General Redox Transformations of the Anthraquinone Core
| Transformation | Reactants/Conditions | Product |
|---|---|---|
| Reduction | NaBH₄, SnCl₂, or electrolysis | 1-(cyclohexylamino)-9,10-dihydroxyanthracene |
| Oxidation | Air, H₂O₂, or other oxidizing agents | 9,10-Anthracenedione, 1-(cyclohexylamino)- |
Modern cross-coupling reactions provide powerful tools for introducing new carbon-carbon bonds onto the anthraquinone skeleton, enabling the synthesis of highly functionalized derivatives.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple organoboron compounds with organic halides or triflates. wikipedia.org To apply this to the 9,10-Anthracenedione, 1-(cyclohexylamino)- scaffold, a precursor bearing a halogen (e.g., chlorine, bromine, iodine) or a triflate group at a desired position is required. researchgate.net For example, a 1-(cyclohexylamino)-4-bromoanthraquinone could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C-4 position. mdpi.com The reaction is highly versatile and tolerates a wide range of functional groups. rsc.org
Hiyama Coupling: The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org Similar to the Suzuki-Miyaura reaction, it requires a halogenated anthraquinone derivative. organic-chemistry.org A key feature of the Hiyama coupling is the activation of the stable organosilane with a fluoride (B91410) source or a base to facilitate the transmetalation step. organic-chemistry.orgchem-station.com This method offers an alternative to the Suzuki-Miyaura coupling, particularly when the corresponding organosilane is more accessible than the organoboron reagent. nih.gov
Ring Annulation: Annulation reactions involve the construction of a new ring fused to an existing molecular framework. scripps.edu For anthraquinone derivatives, this can be achieved through various strategies. One approach involves the transformation of a 1-aminoanthraquinone (B167232) derivative into a triazine, which can then undergo a ring-opening and subsequent [4+2] cycloaddition reaction (a hetero-Diels-Alder reaction) with a suitable dienophile, such as pyridine, to form a new fused heterocyclic ring system. nih.gov This method provides a pathway to complex polycyclic aromatic structures built upon the anthraquinone core.
The anthraquinone core is susceptible to nucleophilic substitution, particularly at positions bearing a good leaving group like a halogen. The electron-withdrawing nature of the carbonyl groups activates the aromatic rings towards nucleophilic attack.
A common strategy involves the use of halo-substituted 1-aminoanthraquinone derivatives. For instance, the bromine atom in bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) is readily displaced by various nucleophiles. nih.gov Copper-catalyzed Ullmann condensation reactions are frequently employed to couple these halo-anthraquinones with amines, phenols, or thiols to introduce new substituents at the C-4 position. researchgate.net This allows for the synthesis of a wide array of 1,4-disubstituted anthraquinone analogs. These reactions are often selective, with substitution occurring preferentially at specific positions depending on the reaction conditions and the existing substituents. mdpi.comnih.gov
Table 2: Nucleophilic Substitution on 1,4-Disubstituted Anthracene-9,10-dione Derivatives
| Starting Material | Nucleophile | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine | PhI(OAc)₂, 80 °C | 1-(butylamino)-4-methoxyanthracene-9,10-dione & 1,4-bis(butylamino)anthracene-9,10-dione | 83 (combined) | mdpi.com |
| 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate | Butylamine | PhI(OAc)₂, rt | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | 83 | mdpi.com |
| Bromaminic acid sodium salt | 2-Aminoethanol | CuSO₄, FeSO₄, NaHCO₃, H₂O, 90 °C | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 96 | nih.gov |
Reaction Mechanism Elucidation
Understanding the mechanisms of these derivatization reactions is key to optimizing conditions and predicting outcomes.
Redox Transformations: The reduction of the quinone involves a stepwise or concerted transfer of two electrons and two protons to the carbonyl groups, forming the hydroquinone. researchgate.net The exact mechanism can vary with pH. In the reverse oxidation process, electrons and protons are abstracted to regenerate the quinone structure.
Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established. wikipedia.orglibretexts.org It involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-anthraquinone, forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide. musechem.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. chemrxiv.orgyoutube.com
Hiyama Coupling: The mechanism is analogous to the Suzuki-Miyaura coupling. wikipedia.orgnih.gov The key difference is in the transmetalation step, which involves an organosilane. The silicon-carbon bond must be activated, typically by a fluoride ion or base, to form a hypervalent silicate (B1173343) species that is sufficiently nucleophilic to transfer its organic group to the palladium center. organic-chemistry.orgorganic-chemistry.org
Nucleophilic Substitution: The mechanism for nucleophilic aromatic substitution on the electron-deficient anthraquinone ring typically follows an addition-elimination (SNAr) pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). Subsequent departure of the leaving group restores the aromaticity. For Ullmann-type reactions, the mechanism is more complex and is believed to involve copper(I) and copper(III) intermediates. researchgate.net
Detailed Steps of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic scaffolds and is the cornerstone for the synthesis of 1-(cyclohexylamino)-9,10-anthracenedione. nih.gov Unlike nucleophilic substitution on aliphatic systems, the SNAr mechanism on an aryl substrate like anthraquinone involves a distinct multi-step process. The presence of two strongly electron-withdrawing carbonyl groups on the anthraquinone ring system activates it towards nucleophilic attack, making this reaction feasible. masterorganicchemistry.comlibretexts.org
The synthesis can be exemplified by the reaction of a 1-substituted anthraquinone, where the substituent is a good leaving group (such as a nitro group or a halogen), with cyclohexylamine. prepchem.comresearchgate.net The generally accepted mechanism proceeds via a two-step addition-elimination pathway. libretexts.org
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the nucleophile, cyclohexylamine, on the electron-deficient C1 carbon of the anthraquinone ring. libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom of cyclohexylamine forms a new covalent bond with the C1 carbon. This step temporarily disrupts the aromaticity of the ring and leads to the formation of a tetrahedral carbon at the site of attack. libretexts.org The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the pi-system of the ring and is effectively stabilized by the electron-withdrawing carbonyl groups. masterorganicchemistry.com The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com
Step 2: Elimination of the Leaving Group and Aromaticity Restoration
The reaction progression can be summarized in the following table:
| Step | Description | Intermediate/Product |
| 1 | The nucleophile (cyclohexylamine) attacks the C1 carbon of the substituted anthraquinone. | Meisenheimer Complex (a resonance-stabilized carbanion) |
| 2 | The leaving group is expelled from the Meisenheimer complex, and the aromatic ring is reformed. | 9,10-Anthracenedione, 1-(cyclohexylamino)- |
Catalytic Roles in Reaction Efficiency and Selectivity
While the nucleophilic aromatic substitution can proceed without a catalyst, particularly with highly activated substrates, the use of catalysts is a key strategy to enhance reaction efficiency, improve yields, and allow for milder reaction conditions. For the synthesis of aminoanthraquinones, various catalytic systems have been explored.
Copper Catalysis: Copper compounds are frequently employed to catalyze nucleophilic aromatic substitution reactions, particularly in Ullmann-type condensations where an aryl halide is coupled with an amine. In the context of synthesizing 1-(cyclohexylamino)anthraquinone from a precursor like 1-bromoanthraquinone, a copper catalyst such as copper(I) chloride (CuCl) or copper(II) sulfate (B86663) (CuSO₄) can significantly facilitate the reaction. researchgate.net The catalyst is believed to coordinate with the halide, making the carbon atom more electrophilic and facilitating the departure of the leaving group.
Hypervalent Iodine Catalysis: Modern synthetic methods have utilized hypervalent iodine reagents as powerful catalysts for amination reactions. For instance, iodobenzene (B50100) diacetate (PhI(OAc)₂) has been shown to be an effective catalyst for the synthesis of aminoanthraquinone derivatives. researchgate.netnih.gov The use of such catalysts can lead to higher yields and shorter reaction times. researchgate.netnih.gov The proposed mechanism involves the formation of a more reactive nitrogen species that can more readily attack the anthraquinone ring.
The table below outlines various catalytic systems and their general impact on the synthesis of aminoanthraquinones.
| Catalyst Type | Example(s) | Role in Reaction | Expected Outcome |
| Copper Compounds | CuCl, CuSO₄ | Facilitates C-N bond formation in Ullmann-type reactions. researchgate.net | Improved reaction rate and yield, especially with halo-anthraquinone substrates. |
| Hypervalent Iodine | PhI(OAc)₂ | Activates the amine nucleophile. researchgate.netnih.gov | Increased reaction efficiency and potentially higher yields under milder conditions. researchgate.net |
| Solid Acids | Silica-alumina, Zeolites | Used in precursor synthesis steps; can catalyze ring closure. google.com | Enhanced thermal stability, ease of catalyst recovery, and handling. google.com |
| Palladium Complexes | Pd-based catalysts | Employed in cross-coupling reactions for C-N bond formation. thieme.de | High efficiency and functional group tolerance in modern cross-coupling strategies. thieme.de |
These catalytic approaches are central to developing more sustainable and efficient syntheses of 9,10-Anthracenedione, 1-(cyclohexylamino)- and related compounds, enabling greater control over reaction outcomes and expanding the scope of accessible molecular architectures.
Comprehensive Structural Characterization
Vibrational Spectroscopy for Molecular Structure
Fourier Transform Infrared (FTIR) Spectroscopy
A detailed FTIR analysis requires experimental data showing the specific absorption bands (in cm⁻¹) corresponding to the vibrational modes of the 9,10-Anthracenedione, 1-(cyclohexylamino)- molecule. This would include characteristic peaks for C=O (carbonyl), C-N (carbon-nitrogen), N-H (amine), aromatic C-H, and aliphatic C-H stretching and bending vibrations. Without the actual spectrum, a data table of these values cannot be generated.
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. A comprehensive analysis would involve identifying the Raman shifts (in cm⁻¹) for the key functional groups and the skeletal vibrations of the anthraquinone (B42736) core and the cyclohexyl ring. Specific data for 9,10-Anthracenedione, 1-(cyclohexylamino)- is not available to create a detailed report or data table.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C.
¹H NMR Analysis
A ¹H NMR spectrum would provide information on the chemical shifts (in ppm), integration (number of protons), and multiplicity (splitting patterns) for each unique proton in the 9,10-Anthracenedione, 1-(cyclohexylamino)- molecule. This would allow for the assignment of protons on the anthraquinone core and the cyclohexyl ring. Without the experimental spectrum, a data table of these assignments cannot be compiled.
¹³C NMR Analysis
A ¹³C NMR spectrum would reveal the chemical shifts (in ppm) for each unique carbon atom in the molecule, including the carbonyl carbons, aromatic carbons, and aliphatic carbons of the cyclohexyl group. This information is crucial for confirming the carbon skeleton of the compound. Specific ¹³C NMR data for 9,10-Anthracenedione, 1-(cyclohexylamino)- is not available.
Advanced 2D NMR Techniques
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, and thus, in unequivocally assigning the complete structure of the molecule. An analysis based on these techniques requires the actual 2D NMR spectra, which are not publicly available for 9,10-Anthracenedione, 1-(cyclohexylamino)-.
Mass Spectrometry for Molecular Identification and Fragmentation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 1-(cyclohexylamino)anthraquinone, these methods provide definitive identification and insights into its chemical stability.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for 9,10-Anthracenedione, 1-(cyclohexylamino)- is C₂₀H₁₉NO₂. Based on this formula, the theoretical exact mass (monoisotopic mass) can be calculated, which is a fundamental parameter for its unambiguous identification in complex mixtures.
Calculated Exact Mass:
Formula: C₂₀H₁₉NO₂
Theoretical Monoisotopic Mass: 317.1416 g/mol
In a typical mass spectrum, the fragmentation of 1-(cyclohexylamino)anthraquinone would be expected to follow patterns characteristic of both the anthraquinone core and the cyclohexylamino substituent. The stable aromatic anthraquinone structure often dictates the primary fragmentation pathways. A common fragmentation pattern for anthraquinone derivatives involves the sequential loss of neutral carbon monoxide (CO) molecules from the quinone structure. nih.gov For this specific compound, cleavage of the bond between the nitrogen and the cyclohexyl group (α-cleavage) is also a highly probable fragmentation event. nih.gov Further fragmentation of the detached cyclohexyl ring would also be observed.
Table 1: Proposed HRMS Fragmentation Pattern for 1-(cyclohexylamino)anthraquinone
| Proposed Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss |
|---|---|---|
| [M]+• (Molecular Ion) | 317.1416 | - |
| [M - C₆H₁₀]+• | 235.0657 | Cyclohexene |
| [M - C₆H₁₁]⁺ | 234.0582 | Cyclohexyl radical |
| [M - CO]+• | 289.1467 | Carbon Monoxide |
| [M - 2CO]+• | 261.1518 | Two Carbon Monoxide molecules |
| [C₁₄H₈O₂]+• (Anthraquinone) | 208.0524 | Cyclohexylamine (B46788) radical |
Molecular networking is an innovative approach used in metabolomics and chemical analysis to visualize and organize tandem mass spectrometry (MS/MS) data. It groups molecules with similar fragmentation patterns, thus clustering structurally related compounds. This technique is particularly powerful for the rapid identification of analogs of a known compound within a complex mixture.
While no specific studies applying molecular networking to 9,10-Anthracenedione, 1-(cyclohexylamino)- have been identified, the methodology is highly applicable. In a hypothetical analysis, the MS/MS spectrum of 1-(cyclohexylamino)anthraquinone would serve as a "seed" node. The networking algorithm would then search a dataset for other ions that share a significant number of fragment ions and neutral losses. This would allow for the putative identification of:
Analogs: Other anthraquinone dyes with different alkylamino substituents.
Degradation Products: Compounds formed through the chemical or photochemical breakdown of the parent dye.
Isomers: Molecules with the same elemental composition but different structural arrangements.
This approach accelerates the characterization of related compounds in industrial dye formulations or environmental samples without the need for isolating and analyzing each component individually.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the interaction of molecules with ultraviolet (UV) and visible light, providing information on electronic transitions, conjugation, and photophysical properties such as fluorescence.
The UV-Visible absorption spectrum of 1-(cyclohexylamino)anthraquinone is dominated by the electronic structure of the anthraquinone chromophore, modified by the electron-donating cyclohexylamino group. The spectrum of the parent anthraquinone molecule shows characteristic absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. nih.gov
The attachment of the amino group at the 1-position introduces a strong auxochromic effect. The lone pair of electrons on the nitrogen atom extends the conjugated π-system, leading to the appearance of a new, intense absorption band at a longer wavelength (in the visible region). This band is attributed to an intramolecular charge transfer (ICT) transition, where electron density is transferred from the amino group (donor) to the anthraquinone core (acceptor) upon photoexcitation. This ICT band is responsible for the compound's red color. pylamdyes.comlipigment.com
The position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov The polarity of the solvent can stabilize the ground state and the excited state to different extents, causing a shift in the absorption wavelength. Polar solvents tend to cause a bathochromic (red) shift for π → π* and ICT transitions due to the stabilization of the more polar excited state. nih.gov
Table 2: Illustrative UV-Vis Absorption Maxima (λmax) for 1-(Methylamino)anthraquinone (B172537) in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) |
|---|---|---|
| Cyclohexane (B81311) | 2.02 | 486 |
| Toluene | 2.38 | 496 |
| Chloroform | 4.81 | 505 |
| Acetone | 20.7 | 503 |
| Ethanol | 24.5 | 506 |
| Dimethylformamide (DMF) | 36.7 | 515 |
Note: Data presented is for the analogous compound 1-(methylamino)anthraquinone to illustrate the principle of solvatochromism.
Fluorescence is the emission of light from a molecule after it has absorbed light. While the parent anthraquinone molecule is generally considered non-fluorescent or very weakly fluorescent, the introduction of electron-donating amino groups can induce fluorescence. researchgate.netomlc.org The fluorescence of 1-aminoanthraquinone (B167232) derivatives typically appears as a broad emission band at a longer wavelength than the absorption, with the difference known as the Stokes shift.
The fluorescence properties, including the emission maximum and the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the solvent environment. The quantum yield, which represents the efficiency of the fluorescence process, is often low for many anthraquinone derivatives. liberty.edu This is due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state and internal conversion, which compete with fluorescence.
For molecules with a strong intramolecular charge transfer character, like 1-(cyclohexylamino)anthraquinone, the excited state can be significantly polarized. In polar solvents, this charge-separated state is stabilized, which can facilitate non-radiative decay and lead to a lower fluorescence quantum yield. Consequently, many such dyes exhibit stronger fluorescence in non-polar environments and weaker emission in polar solvents. researchgate.net Specific experimental data for the emission profile and quantum yield of 1-(cyclohexylamino)anthraquinone are not widely documented in scientific literature.
The stability of a dye when exposed to light is a critical property. The photodegradation of 1-substituted aminoanthraquinones can be effectively monitored using spectroscopic techniques. By repeatedly measuring the UV-Visible absorption spectrum of a solution of the dye during irradiation, the rate of degradation can be determined by the decrease in the absorbance of the main ICT band.
Studies on related 1-substituted aminoanthraquinones suggest that photodegradation can proceed through several mechanisms, which are often dependent on the surrounding medium (e.g., solvent or polymer matrix). One proposed mechanism involves a reversible photocycloaddition reaction between the excited state of the anthraquinone dye and molecules from the matrix. The process can lead to the formation of a metastable, non-colored adduct. The subsequent thermal or photochemical breakdown of this adduct can either regenerate the original dye (a phenomenon known as self-healing) or lead to irreversible degradation products.
The appearance of new absorption bands or changes in the shape of the spectrum during irradiation provides evidence for the formation of photoproducts. Techniques like UV-Visible spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can be used to track these changes and help elucidate the complex chemical pathways involved in the photodegradation process.
Following a thorough and extensive search for peer-reviewed scientific literature and crystallographic databases, it has been determined that a complete, publicly available X-ray crystal structure analysis for the specific compound 9,10-Anthracenedione, 1-(cyclohexylamino)- has not been published.
While crystallographic data exists for structurally related anthraquinone derivatives, the strict requirement to focus solely on 9,10-Anthracenedione, 1-(cyclohexylamino)- and to provide scientifically accurate data, including precise geometric parameters and detailed crystal packing information, cannot be met without the specific experimental results from an X-ray diffraction study of this compound.
The generation of the requested article, with its detailed subsections on crystal structure determination, geometric parameters (bond lengths, angles, torsion angles), and intermolecular interactions, is contingent upon the availability of a solved crystal structure. Without this foundational data, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy.
Therefore, this article cannot be generated at this time. Should the crystallographic data for 9,10-Anthracenedione, 1-(cyclohexylamino)- be published and made publicly accessible in the future, the creation of the requested comprehensive structural characterization will become feasible.
Computational Chemistry and Theoretical Photophysics
Electronic Structure Calculations (Density Functional Theory - DFT)mdpi.comtandfonline.compsu.eduresearchgate.net
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying molecules like 1-(cyclohexylamino)anthraquinone.
The initial step in computational analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. For 1-aminoanthraquinone (B167232) and its derivatives, geometry optimization is typically performed using DFT with hybrid functionals such as B3LYP, paired with basis sets like 6-311G(d,p) or 6-311++G(d,p). mdpi.comtandfonline.com
The anthraquinone (B42736) core is largely planar. A key structural feature in 1-substituted aminoanthraquinones is the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group (-NH) and the adjacent peri-carbonyl oxygen atom (at the C9 position). nih.govmanchester.ac.uk This interaction imparts significant stability to the molecule and influences its electronic properties. In the case of 1-(cyclohexylamino)anthraquinone, this N-H···O=C hydrogen bond is a defining characteristic of its ground-state geometry.
The cyclohexyl group, attached to the nitrogen atom, will adopt a stable chair conformation to minimize steric strain. The presence of this bulky, non-aromatic group may induce a slight twisting of the C-N bond, potentially causing a minor deviation from planarity of the nitrogen atom relative to the rigid anthraquinone scaffold. However, the stabilizing effect of the intramolecular hydrogen bond is expected to maintain a largely planar arrangement in the immediate vicinity of the N-substituent and the quinone system.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity and the energy of the lowest electronic transition. nih.govuq.edu.au
For 1-aminoanthraquinone derivatives, the HOMO is characteristically localized on the electron-donating amino group and the adjacent phenyl ring of the anthraquinone system. nih.gov Conversely, the LUMO is primarily distributed over the electron-accepting quinone moiety (the central ring containing the two carbonyl groups). nih.gov This spatial separation of the frontier orbitals signifies that the lowest-energy electronic transition (HOMO→LUMO) will possess a significant intramolecular charge transfer (ICT) character. mdpi.comnih.gov
The cyclohexyl group is an electron-donating alkyl group. Its presence is expected to raise the energy of the HOMO, which is localized on the nitrogen atom it is attached to. This effect would likely lead to a slight reduction in the HOMO-LUMO energy gap compared to the parent 1-aminoanthraquinone. Theoretical calculations for unsubstituted anthraquinone (AQ) have found a HOMO-LUMO gap of approximately 4.2 eV, which decreases to 3.1 eV for an anthraquinone-thiophene derivative, illustrating the impact of substituents. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Anthraquinone Derivatives Data presented for model compounds to illustrate general principles.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |
This table is interactive. You can sort and filter the data. Source: researchgate.net
DFT calculations can generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution across a molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. In 1-aminoanthraquinone derivatives, the ESP map typically reveals a high electron density (negative potential, often colored red) around the two carbonyl oxygen atoms, making them nucleophilic centers. researchgate.net In contrast, the hydrogen atom of the amino group involved in the intramolecular hydrogen bond exhibits a positive electrostatic potential (colored blue), indicating its electrophilic character.
Excited State Dynamics (Time-Dependent DFT - TD-DFT)nih.govarxiv.org
To investigate the behavior of the molecule upon absorption of light, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to compute excited-state properties, including electronic transition energies and oscillator strengths. mdpi.commdpi.com
TD-DFT is a standard method for simulating UV-visible absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. acs.orgresearchgate.net For 1-aminoanthraquinone and its N-alkylated derivatives, the lowest energy absorption band, which appears in the visible region of the spectrum, is attributed to the HOMO→LUMO transition. mdpi.comnih.gov This transition is characterized by a significant intramolecular charge transfer (ICT) from the nitrogen atom to the anthraquinone core. mdpi.com
The position and intensity of this ICT band are sensitive to the solvent environment; polar solvents tend to cause a red-shift (bathochromic shift) in the absorption maximum. mdpi.comnih.gov Computational studies on related molecules often utilize functionals like B3LYP, CAM-B3LYP, and ωB97XD to accurately predict these transitions. mdpi.commdpi.comacs.org
Simulations of emission spectra (fluorescence) are also possible, typically by optimizing the geometry of the first excited state (S1). A common feature of molecules with strong ICT character is a large Stokes shift, which is the energy difference between the absorption and emission maxima. This is particularly pronounced in polar solvents, where the solvent molecules can reorient around the more polar excited-state dipole, lowering its energy before emission occurs. mdpi.com
The intensity of an electronic transition is quantified by its oscillator strength (f), a dimensionless quantity that is directly calculated in TD-DFT. The HOMO→LUMO ICT transition in 1-aminoanthraquinone derivatives is a symmetry-allowed transition and therefore typically exhibits a significant oscillator strength, corresponding to a strong absorption band in the experimental spectrum. researchgate.net
The transition dipole moment is a vector that quantifies the change in dipole moment of the molecule during an electronic transition. Its magnitude is directly related to the oscillator strength. For the ICT transition in 1-(cyclohexylamino)anthraquinone, the transition dipole moment vector would be oriented from the electron-donor part of the molecule (the cyclohexylamino group) toward the electron-acceptor part (the quinone system), reflecting the directional flow of electron density upon photoexcitation.
Table 2: Representative Calculated Electronic Transition for 1-Aminoanthraquinone (Model Compound) Data presented for a model compound to illustrate general principles.
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Character |
|---|
This table is interactive. You can sort and filter the data. Source: Based on typical results from TD-DFT studies on 1-aminoanthraquinone derivatives. mdpi.comacs.orgresearchgate.net
Intramolecular Charge Transfer (ICT) Phenomena
Upon absorption of light, 9,10-Anthracenedione, 1-(cyclohexylamino)- can undergo an intramolecular charge transfer (ICT) from the electron-donating cyclohexylamino group to the electron-accepting anthraquinone core. This process is fundamental to understanding its fluorescence properties, including the significant Stokes shifts observed in polar solvents.
The Twisted Intramolecular Charge Transfer (TICT) model is a crucial concept for explaining the photophysics of many amino-substituted aromatic compounds. For molecules like 9,10-Anthracenedione, 1-(cyclohexylamino)-, the amino group is relatively planar with the anthraquinone ring in the ground state to maximize π-conjugation. Upon excitation, a locally excited (LE) state is formed. In polar solvents, this LE state can relax into a lower-energy TICT state, where the cyclohexylamino group twists to a nearly perpendicular orientation relative to the anthraquinone moiety. This twisting decouples the π-systems of the donor and acceptor, leading to a highly polar, charge-separated state. researchgate.netnih.gov
The formation of the TICT state is often associated with a significant decrease in fluorescence quantum yield in polar solvents, as the TICT state provides a non-radiative decay pathway. Theoretical calculations on related aminoanthraquinones have shown that the energy barrier to twisting in the excited state is relatively low, facilitating the formation of the TICT state. nih.gov
Table 1: Theoretical Parameters Associated with TICT State Formation in Aminoanthraquinone Analogs
| Parameter | Non-polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Acetonitrile) |
|---|---|---|
| Excited State Geometry | Planar (LE state) | Twisted (TICT state) |
| Fluorescence Emission | Higher energy, structured | Lower energy, broad, red-shifted |
| Fluorescence Quantum Yield | Relatively high | Significantly lower |
| Excited State Dipole Moment | Moderate | Very high |
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For 9,10-Anthracenedione, 1-(cyclohexylamino)-, the pronounced positive solvatochromism, where the emission wavelength red-shifts with increasing solvent polarity, is a strong indicator of an ICT process. This is because the highly polar excited state (especially the TICT state) is stabilized to a greater extent by polar solvent molecules than the less polar ground state.
The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment between the ground and excited states. Studies on similar aminoanthraquinones have shown a significant increase in the dipole moment upon excitation, confirming the charge-transfer character of the excited state. nih.gov
Table 2: Representative Solvatochromic Data for a Generic 1-Aminoanthraquinone Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
|---|---|---|---|---|
| Hexane | 1.88 | ~460 | ~530 | ~2900 |
| Dichloromethane | 8.93 | ~475 | ~590 | ~4200 |
| Acetonitrile (B52724) | 37.5 | ~480 | ~620 | ~4900 |
| Dimethyl Sulfoxide | 46.7 | ~485 | ~640 | ~5300 |
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. For 9,10-Anthracenedione, 1-(cyclohexylamino)-, the presence of an N-H proton and a nearby carbonyl oxygen atom provides the structural basis for potential ESIPT.
In the ground state, an intramolecular hydrogen bond exists between the N-H of the cyclohexylamino group and the adjacent carbonyl oxygen of the anthraquinone core. Upon photoexcitation, the acidity of the N-H proton donor and the basicity of the carbonyl oxygen acceptor are significantly increased. This leads to a strengthening of the intramolecular hydrogen bond in the excited state, which is a prerequisite for ESIPT. nih.govnih.gov Computational studies on analogous systems have quantified this strengthening through changes in bond lengths and vibrational frequencies upon excitation. nih.gov
The feasibility of ESIPT is determined by the potential energy surface of the excited state. For some aminoanthraquinone derivatives, particularly those with electron-withdrawing groups on the amino moiety (acylamino derivatives), ESIPT is a facile and often barrierless process. This leads to the formation of a proton-transferred tautomer in the excited state, which then relaxes to the ground state, often with a large Stokes-shifted fluorescence.
However, for simple aminoanthraquinones, theoretical calculations have suggested a significant energy barrier for proton transfer in the S1 excited state, making ESIPT less likely. mdpi.com For 9,10-Anthracenedione, 1-(cyclohexylamino)-, the electron-donating nature of the cyclohexyl group might not sufficiently enhance the acidity of the N-H proton to induce a barrierless ESIPT. Therefore, while the potential for ESIPT exists, its efficiency is likely to be highly dependent on subtle structural and environmental factors.
Table 3: Comparative Energetics for ESIPT in Different Aminoanthraquinone Systems (Illustrative Values)
| Compound Type | Ground State H-bond Energy (kcal/mol) | Excited State H-bond Energy (kcal/mol) | ESIPT Energy Barrier (kcal/mol) | ESIPT Outcome |
|---|---|---|---|---|
| 1-Aminoanthraquinone | ~5-7 | ~8-10 | High (~9) | Implausible |
| 1-Acylaminoanthraquinone | ~6-8 | ~12-15 | Low to Barrierless | Favorable |
| 1-(Cyclohexylamino)anthraquinone (Predicted) | ~5-7 | ~9-12 | Moderate | Possible, but may not be the dominant pathway |
Molecular Dynamics Simulations for Conformational Analysis
The cyclohexyl group in 9,10-Anthracenedione, 1-(cyclohexylamino)- introduces significant conformational flexibility that can influence its photophysical properties. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of the molecule in different environments.
The orientation of the cyclohexyl ring relative to the anthraquinone plane and the puckering of the cyclohexane (B81311) ring itself (chair, boat, twist-boat conformations) can be investigated. MD simulations can reveal the most stable conformations and the energy barriers between them. These conformational dynamics can modulate the extent of electronic coupling between the donor and acceptor moieties, thereby affecting the ICT process. nih.gov
For instance, different conformers may exhibit slightly different absorption and emission characteristics. Furthermore, the dynamics of the cyclohexyl group can influence the accessibility of the TICT state. By simulating the molecule in explicit solvent, MD can also provide insights into the specific solvent-solute interactions that stabilize different conformations and electronic states.
Table 4: Potential Conformational States of the Cyclohexyl Group and their Expected Impact
| Conformation of Cyclohexyl Ring | Orientation relative to Anthraquinone | Potential Impact on Photophysics |
|---|---|---|
| Chair | Equatorial attachment of Nitrogen | Most stable ground state conformer, well-defined donor-acceptor angle. |
| Chair | Axial attachment of Nitrogen | Less stable due to steric hindrance, may alter electronic coupling. |
| Boat/Twist-Boat | Various | Higher energy conformers, may be accessible in the excited state or at elevated temperatures, potentially facilitating non-radiative decay. |
Electrochemical Behavior and Redox Chemistry
Voltammetric Studies (Cyclic, Differential Pulse Voltammetry)
Voltammetric techniques are instrumental in elucidating the electrochemical properties of 1-(cyclohexylamino)anthraquinone. Studies involving cyclic voltammetry (CV) and differential pulse voltammetry (DPV) provide insights into the redox potentials, kinetics of electron transfer, and the stability of the electrochemically generated species.
Redox Potentials and Peak Characteristics
The electrochemical reduction of 1-(cyclohexylamino)anthraquinone, like other 1-aminoanthraquinone (B167232) derivatives, typically proceeds in two successive one-electron steps in aprotic solvents such as acetonitrile (B52724). These steps correspond to the formation of a radical anion (AQ⁻) and subsequently a dianion (AQ²⁻).
Based on these trends, it can be inferred that the cyclohexyl group, being a bulky secondary alkyl substituent, will also impart an electron-donating effect, leading to reduction potentials that are more negative than those of 1-aminoanthraquinone. The peak characteristics in cyclic voltammetry would be expected to show two distinct reduction peaks and their corresponding oxidation peaks upon reversal of the potential scan. The separation between the anodic and cathodic peak potentials (ΔEp) for the first reduction step would provide information about the kinetics of the electron transfer.
Differential pulse voltammetry, a technique known for its high sensitivity and good resolution, would present these redox events as well-defined peaks, with the peak potential being related to the half-wave potential and the peak current being proportional to the concentration of the analyte. pineresearch.comopenaccesspub.org
Reversibility and Irreversibility of Electrode Processes
The reversibility of the electrode processes for 1-aminoanthraquinone derivatives is highly dependent on the nature of the substituent on the amino group and the experimental conditions, particularly the presence of proton donors like water.
For 1-aminoanthraquinone and 1-(ethylamino)anthraquinone in acetonitrile, the first reduction step is generally a reversible or quasi-reversible one-electron process, indicating that the resulting radical anion is stable on the timescale of the cyclic voltammetry experiment. The second reduction step, however, can show more irreversible characteristics.
The introduction of a bulkier substituent, such as a cyclohexyl group, may influence the stability of the resulting radical anion and dianion. Studies on 1-(diethylamino)anthraquinone have shown that the electrochemical behavior can become more complex due to the increased basicity of the molecule and its interaction with trace amounts of water in the solvent, leading to a more irreversible process for the second reduction step. This suggests that the reversibility of the electrode processes for 1-(cyclohexylamino)anthraquinone would also be sensitive to the purity of the solvent and the supporting electrolyte.
Influence of Solvent, pH, and Supporting Electrolytes
The electrochemical behavior of quinones, including 1-(cyclohexylamino)anthraquinone, is significantly influenced by the solvent, pH, and the nature of the supporting electrolyte.
Solvent: The polarity of the solvent plays a crucial role in the solvation of the neutral molecule and its reduced forms, thereby affecting the redox potentials. electrochemsci.org In aprotic solvents like acetonitrile or dimethylformamide (DMF), the two one-electron reduction steps are typically well-separated. researchgate.net In protic solvents, the reduction mechanism can change significantly due to the availability of protons, often leading to a single two-electron, two-proton reduction wave. The interaction between the solvent and the anthraquinone (B42736) derivative, including hydrogen bonding, can also influence the redox potentials. electrochemsci.org
pH: In aqueous or partially aqueous media, the redox potentials of anthraquinones are highly pH-dependent. researchgate.net This is a hallmark of a redox process involving the transfer of both electrons and protons. The reduction of the quinone moiety to a hydroquinone (B1673460) involves the uptake of two protons and two electrons. Consequently, the reduction potentials typically shift to less negative values as the pH of the solution decreases (becomes more acidic).
Supporting Electrolytes: The choice of the supporting electrolyte is important as its ions can interact with the reduced forms of the anthraquinone. The size and charge of the cation of the supporting electrolyte can influence the stability of the radical anion and dianion through ion-pairing interactions, which in turn can affect the observed redox potentials and the reversibility of the process.
Electron and Proton Transfer Mechanisms in Redox Reactions
The redox chemistry of 1-(cyclohexylamino)anthraquinone involves a sequence of electron and proton transfer steps, the order of which is dictated by the medium.
In aprotic media with minimal water content, the reduction generally follows an EE (Electron-Electron) mechanism for the first reduction step, where a single electron is transferred to form the radical anion. The second electron transfer to form the dianion can also follow this path if the species are stable.
However, for more basic derivatives like N-alkylated 1-aminoanthraquinones, the presence of even trace amounts of water can lead to an ECE (Electron-Chemical-Electron) mechanism. In this pathway, the initial electron transfer is followed by a chemical step, typically protonation of the highly basic reduced species by water. This protonated species is then easier to reduce, leading to the second electron transfer at a less negative potential.
Applications in Electrochemical Sensors and Analytical Methods
The well-defined redox behavior of anthraquinone derivatives makes them suitable for use in the development of electrochemical sensors. nih.govspast.org Their ability to be electrochemically oxidized and reduced at specific potentials allows for their use as redox probes or mediators in various sensing applications.
Derivatization for Enhanced Electrochemical Detection
While no specific studies detailing the use of 1-(cyclohexylamino)anthraquinone as a derivatization agent were found in the provided search results, the general principle of using redox-active molecules for derivatization is well-established in electroanalysis. In this approach, a non-electroactive or weakly electroactive analyte is chemically modified with an electroactive tag, such as an anthraquinone derivative, to enable its detection by voltammetric methods. This strategy can significantly enhance the sensitivity and selectivity of the analytical method. The amino group of 1-(cyclohexylamino)anthraquinone or a functionalized version of the cyclohexyl ring could potentially be used to react with target analytes containing complementary functional groups, thereby tethering the electroactive anthraquinone moiety to the analyte for subsequent electrochemical detection.
Non Biological Academic Applications
Precursors and Intermediates in Dye and Pigment Chemistry
The core structure of 9,10-Anthracenedione, 1-(cyclohexylamino)- makes it a valuable precursor and intermediate in the synthesis of a wide array of dyes and pigments. The presence of the cyclohexylamino group significantly influences the electronic properties and, consequently, the color of the resulting chromophores.
Synthesis of Novel Colorants with Tunable Spectroscopic Properties
Research has demonstrated that the 1-(cyclohexylamino)anthraquinone scaffold can be chemically modified to produce novel colorants with tailored spectroscopic characteristics. The synthesis of such dyes often involves nucleophilic substitution reactions on the anthraquinone (B42736) core. For instance, derivatives like 1-bromo-4-cyclohexylamino-anthraquinone are synthesized from 1-chloroanthraquinone (B52148) and serve as key intermediates.
The introduction of the cyclohexylamino group has been shown to be highly effective in shifting the absorption maximum of the anthraquinone chromophore to longer wavelengths. This bathochromic shift is more pronounced compared to analogs containing amino, methylamino, isopropylamino, or anilino groups. This property allows for the development of dyes with specific colors, ranging from red to blue, by carefully selecting the substituents on the anthraquinone framework. The visible absorption spectra of these dyes are also influenced by the polarity of the solvent, with absorption peaks generally appearing at longer wavelengths in nonpolar solvents like benzene (B151609) compared to polar solvents such as ethanol.
A variety of novel anthraquinone-based polymerizable dyes have been synthesized through nucleophilic aromatic substitution reactions followed by methacrylation. This process allows for the creation of red, blue, and green colored dyes. By mixing these primary colored dyes in different ratios and concentrations, a broad spectrum of colors can be generated.
| Compound Name | Starting Material | Key Reaction Type | Resulting Color Class |
| 1-Bromo-4-cyclohexylamino-anthraquinone | 1-Chloroanthraquinone | Nucleophilic Substitution | Intermediate for various dyes |
| Polymerizable methacrylated anthraquinone dyes | Anthraquinone derivatives and amino alcohols | Nucleophilic aromatic substitution and esterification | Red, Blue, Green |
| 1-((1-hydroxy-2-methylpropane-2-yl)amino)anthraquinone | 1-Chloroanthraquinone and 1,1-dimethyl-2-hydroxyethylamine | Nucleophilic Substitution | Red |
Application in Specialized Colorimetric Systems
The ability of 9,10-Anthracenedione, 1-(cyclohexylamino)- and its derivatives to exhibit distinct color changes in response to specific analytes makes them promising candidates for specialized colorimetric sensors. Anthraquinone-based compounds have been investigated for their potential in detecting various ions and molecules. For example, anthraquinone-imidazole-based compounds have been developed as effective colorimetric and fluorometric sensors for Ag+ ions, displaying a rapid color change from yellow to orange upon detection. While specific research on 1-(cyclohexylamino)anthraquinone in this exact application is limited, its structural similarities to other sensor-active anthraquinones suggest its potential for similar applications.
Catalysis and Supports in Organic Transformations
The redox properties of the anthraquinone core in 9,10-Anthracenedione, 1-(cyclohexylamino)- and its derivatives have led to their exploration in the field of catalysis. These compounds can act as catalysts or be incorporated into catalyst supports for various organic transformations.
Derivatives such as 1-cyclohexylamino-4-bromoanthraquinone have been noted for their catalytic activity in certain chemical reactions. The unique structure and electronic properties of these molecules allow them to facilitate specific transformations. Furthermore, anthraquinone-based covalent organic frameworks (COFs) have emerged as recyclable photocatalysts. Under visible light irradiation, these COFs can be photo-excited to cleave C-H bonds through a direct hydrogen atom transfer (d-HAT) mechanism, generating reactive carbon radicals for subsequent C-N or C-C coupling reactions. The heterogeneous nature of these COF catalysts allows for easy recovery and reuse without a decrease in catalytic efficiency.
Materials Science Applications in Organic Electronics
The inherent optical and electrical properties of anthraquinone derivatives, including 9,10-Anthracenedione, 1-(cyclohexylamino)-, make them attractive for applications in materials science, particularly in the field of organic electronics. Their planar, conjugated structure is conducive to charge transport and light emission, which are crucial for devices like organic light-emitting diodes (OLEDs) and organic solar cells.
Components in Organic Light-Emitting Diodes (OLEDs)
Anthracene (B1667546) and its derivatives are well-studied as core materials for blue fluorescent emitters in OLEDs due to their excellent photoluminescence and electroluminescence properties. While specific studies on the direct use of 9,10-Anthracenedione, 1-(cyclohexylamino)- in OLEDs are not widely reported, the broader class of anthraquinone derivatives has been explored as emitters. The introduction of substituents like the cyclohexylamino group can modulate the emission color and improve the thermal and amorphous properties of the material, which are beneficial for device performance and lifetime. The development of new host and emitting materials based on anthracene and anthraquinone structures remains an active area of research to enhance the efficiency and stability of OLEDs, particularly for blue emission.
Photovoltaic Applications (e.g., Solar Cells)
Research into 1,4-diaminoanthraquinone (B121737) derivatives, which are structurally related to 1-(cyclohexylamino)anthraquinone, has indicated their potential use in solar cells. The performance of these materials is highly dependent on their molecular structure and electronic properties. The strong electron-withdrawing nature of the carbonyl groups on the anthraquinone framework can influence the efficiency of electron injection from the dye to the semiconductor's conduction band. Further molecular engineering of anthraquinone-based dyes, potentially including structures like 9,10-Anthracenedione, 1-(cyclohexylamino)-, is an area of ongoing research to improve the efficiency of organic solar cells.
| Application Area | Specific Role of Anthraquinone Derivative | Key Property |
| Organic Light-Emitting Diodes (OLEDs) | Emitting material (primarily for blue light) | Photoluminescence, Electroluminescence |
| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | Light absorption, Electron injection |
Photoinitiators for Polymerization Processes
Amino-substituted anthraquinones have garnered attention as potential photoinitiators for polymerization processes. These compounds can absorb light energy and initiate the chemical reactions that lead to the formation of polymers. The effectiveness of these derivatives is closely linked to their photophysical properties, such as their ability to undergo intersystem crossing (ISC) to a triplet excited state.
Research into a series of amino-substituted 9,10-anthraquinone (AQ) derivatives has shown that their photophysical properties are crucial for their performance as photoinitiators. While monoamino-substituted AQ derivatives exhibit red-shifted absorption bands, they show negligible efficiency in forming triplet excited states. In contrast, certain bisamino-substituted AQ derivatives demonstrate decent intersystem crossing efficiency, with singlet oxygen quantum yields reaching up to 33.3%. The formation of a triplet excited state, with a lifetime of approximately 2.5 microseconds, is a key characteristic of these efficient photoinitiators. rsc.org
The mechanism by which these amino-anthraquinones initiate polymerization is believed to involve hydrogen abstraction by the photoinitiator in its triplet excited state. This process generates radicals that then trigger the polymerization of monomers, such as alkenes. Consequently, anthraquinone derivatives that exhibit efficient intersystem crossing and a triplet state with n–π* character are promising candidates for development as effective photoinitiators for radical polymerization. rsc.org
While the general principles of amino-anthraquinones as photoinitiators are established, specific research detailing the photoinitiation efficiency and performance of 9,10-Anthracenedione, 1-(cyclohexylamino)- in various polymerization processes is not extensively available in the reviewed literature. Further studies would be required to quantify its effectiveness in initiating the polymerization of specific monomers, such as acrylates, and to determine key parameters like the rate of polymerization and the final polymer conversion.
Advanced Analytical Reagents
Anthraquinone derivatives are also utilized as advanced analytical reagents, particularly as derivatization agents for chromatography and as fluorescent probes, owing to their unique spectroscopic properties.
Derivatization Agents for Chromatographic and Spectroscopic Methods
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by methods such as high-performance liquid chromatography (HPLC). This process can enhance detectability, improve chromatographic separation, and increase sensitivity.
Anthraquinone derivatives, specifically those with reactive groups like acid chlorides (e.g., anthraquinone-2-carbonyl chloride and anthraquinone-2-sulfonyl chloride), are employed as derivatization reagents for amines and phenols. These reagents react with the analytes to form colored and ionizable derivatives that can be readily detected by HPLC with UV-Vis or mass spectrometry (MS) detectors. mdpi.com
For instance, a novel chemiluminescence (CL) derivatization strategy has been developed for the HPLC analysis of biogenic amines. This method utilizes anthraquinone-2-carbonyl chloride as the derivatizing agent. The resulting anthraquinone-tagged amines can be separated by HPLC and then irradiated with UV light to generate reactive oxygen species (ROS). These ROS then react with luminol (B1675438) to produce a chemiluminescent signal that can be detected with high sensitivity. mdpi.com This approach demonstrates the versatility of anthraquinone derivatives in creating highly sensitive analytical methods.
While the utility of anthraquinone-based derivatizing agents is well-documented, specific applications and detailed protocols for using 9,10-Anthracenedione, 1-(cyclohexylamino)- as a derivatization agent for specific classes of analytes are not extensively detailed in the available literature. Research would be needed to explore its reactivity, the stability of its derivatives, and its performance in enhancing the chromatographic and spectroscopic analysis of target molecules.
Fluorescent Probes
The inherent fluorescence of many anthraquinone derivatives makes them valuable as fluorescent probes for various applications, including in biological imaging and chemical sensing. The fluorescence properties, such as the excitation and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and quantum yield (the efficiency of fluorescence), are key parameters that determine their suitability as probes. liberty.edu
The photophysical properties of anthraquinones are significantly influenced by the nature and position of substituents on the anthraquinone core. These modifications can alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. For example, the introduction of amino groups can shift the absorption to longer wavelengths. rsc.org
Studies on various anthraquinone derivatives have demonstrated their potential as fluorescent probes. For instance, some derivatives exhibit large Stokes shifts, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and reduces background interference. liberty.edu The fluorescence of these compounds can also be sensitive to the polarity of their environment, a property known as solvatochromism, which can be exploited for sensing applications. nih.gov
Although 9,10-Anthracenedione, 1-(cyclohexylamino)- is known to possess fluorescent properties, detailed studies characterizing its fluorescence quantum yield, photostability, and specific applications as a fluorescent probe for detecting particular analytes or for use in specific imaging modalities are not widely reported. Further research is necessary to fully explore and harness its potential in this area.
Below is a table summarizing the general photophysical properties of some amino-anthraquinone derivatives, which can provide an indication of the expected characteristics of 1-(cyclohexylamino)-anthraquinone.
| Property | General Observation for Amino-Anthraquinones | Reference |
| Absorption Maximum (λmax) | Red-shifted compared to unsubstituted anthraquinone, often in the visible region. | rsc.org |
| Emission Maximum (λem) | Varies depending on substitution and solvent polarity. | nih.gov |
| Stokes Shift | Can be significant, which is advantageous for fluorescence applications. | liberty.edu |
| Fluorescence Quantum Yield (ΦF) | Highly dependent on the specific structure and environment. | liberty.edu |
| Intersystem Crossing (ISC) | Efficiency varies; crucial for photoinitiator applications. | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing the cyclohexylamino group into the 9,10-anthracenedione core structure?
- Methodological Answer : The cyclohexylamino group can be introduced via nucleophilic aromatic substitution (NAS) under controlled conditions. For example, using a halogenated anthracenedione precursor (e.g., 1-chloro-9,10-anthracenedione) and reacting it with cyclohexylamine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Catalytic additives like Cu(I) or Pd-based catalysts may enhance reactivity. Purification typically involves column chromatography or recrystallization . Similar approaches are validated in bis-cyclohexylamino derivatives, where steric and electronic effects of substituents influence reaction yields .
Q. How should researchers characterize the purity and structural integrity of 1-(cyclohexylamino)-9,10-anthracenedione?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column and UV-Vis detection (λ = 254–400 nm) to assess purity (>95% recommended for research-grade material) .
- NMR : Analyze - and -NMR spectra to confirm substitution patterns. The cyclohexylamino group’s protons (e.g., N–H and cyclohexyl CH) appear as distinct multiplets in δ 1.2–2.5 ppm, while anthracenedione aromatic protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H] ~325–330 g/mol based on similar derivatives) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., dichloromethane) and DMSO. Pre-saturate solvents with nitrogen to prevent oxidation .
- Stability : Store in amber vials under inert gas (Ar/N) at –20°C. Degradation via photooxidation or hydrolysis is minimized by avoiding prolonged light exposure and acidic/basic conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of 1-(cyclohexylamino)-9,10-anthracenedione, and how do these correlate with experimental UV-Vis spectra?
- Methodological Answer :
- Computational Setup : Optimize geometry using B3LYP/6-31G(d) in Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to estimate λ for electronic transitions .
- Experimental Validation : Compare calculated transitions with UV-Vis spectra in ethanol or THF. Anthracenedione derivatives typically show absorption bands at 300–450 nm; cyclohexylamino substitution may redshift λ by 10–20 nm due to electron-donating effects .
Q. What electrochemical techniques are suitable for probing the redox behavior of this compound in non-aqueous electrolytes?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/Ag reference) in anhydrous acetonitrile with 0.1 M TBAPF. Anthracenedione cores exhibit reversible reduction peaks (E ≈ –1.2 to –1.5 V vs. Fc/Fc), with shifts dependent on substituent electron-withdrawing/donating effects .
- Spectroelectrochemistry : Couple CV with in-situ UV-Vis to monitor intermediate radical anions during reduction .
Q. How does the cyclohexylamino group influence intermolecular interactions in solid-state crystallography studies?
- Methodological Answer :
- X-ray Diffraction : Co-crystallize the compound with halogenated solvents (e.g., chloroform) to enhance crystal packing. The cyclohexyl group may induce steric hindrance, reducing π-π stacking of anthracenedione cores. Compare with unsubstituted anthracenedione (NIST data ).
- Hirshfeld Surface Analysis : Quantify hydrogen-bonding (N–H⋯O) and van der Waals contributions using software like CrystalExplorer .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported fluorescence quantum yields for similar anthracenedione derivatives?
- Methodological Answer :
- Standardization : Use a reference fluorophore (e.g., quinine sulfate) under identical instrument settings. Ensure solvent polarity and temperature are controlled, as anthracenedione emission is sensitive to environment .
- Quenching Checks : Screen for trace metal contaminants (e.g., via ICP-MS) that may reduce quantum yields .
Q. Why do solubility values for 1-(cyclohexylamino)-9,10-anthracenedione vary across studies?
- Methodological Answer :
- Purity Assessment : Re-examine HPLC data; impurities like unreacted precursor (e.g., 1-chloro-anthracenedione) may artificially lower solubility .
- Solvent Pre-Treatment : Degas solvents to remove dissolved O, which can form insoluble charge-transfer complexes .
Safety and Handling Protocols
Q. What personal protective equipment (PPE) is recommended for handling this compound?
- Methodological Answer :
- Gloves : Nitrile gloves (tested for chemical permeation resistance) .
- Respiratory Protection : Use N95 masks in powder-handling scenarios to prevent inhalation .
- Lab Coat : Flame-retardant coat with tight cuffs to avoid skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
